molecular formula C4H3Cl3N4 B13219460 3,4,6-Trichloro-5-hydrazinylpyridazine

3,4,6-Trichloro-5-hydrazinylpyridazine

Cat. No.: B13219460
M. Wt: 213.45 g/mol
InChI Key: FEXXESHGTUWWIB-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C₄H₃Cl₃N₄. It is known for its unique structure, which includes three chlorine atoms and a hydrazinyl group attached to a pyridazine ring. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of maleic anhydride with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-5-hydrazinylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines, thiols, or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4,6-Trichloro-5-hydrazinylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-5-hydrazinylpyridazine involves its interaction with molecular targets through its reactive functional groups. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichloropyridazine: Similar structure but lacks the hydrazinyl group.

    3,5,6-Trichloropyridazine: Similar structure but with different chlorine atom positions.

    3,4,6-Trichloropyridine: Similar structure but with a pyridine ring instead of pyridazine.

Uniqueness

3,4,6-Trichloro-5-hydrazinylpyridazine is unique due to the presence of both chlorine atoms and a hydrazinyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations, making it valuable in research and industrial applications.

Properties

Molecular Formula

C4H3Cl3N4

Molecular Weight

213.45 g/mol

IUPAC Name

(3,5,6-trichloropyridazin-4-yl)hydrazine

InChI

InChI=1S/C4H3Cl3N4/c5-1-2(9-8)4(7)11-10-3(1)6/h8H2,(H,9,10)

InChI Key

FEXXESHGTUWWIB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)Cl)NN

Origin of Product

United States

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